3-iodo-5-(methylsulfonyl)-1H-indazole
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery
The indazole nucleus is a cornerstone in the design of a wide array of therapeutic agents, with at least 43 indazole-based compounds having entered clinical trials or received market approval. mdpi.com The versatility of the indazole scaffold lies in its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. mdpi.comresearchgate.net
The structural features of indazole, including its two nitrogen atoms, provide opportunities for multiple points of substitution, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov This adaptability has been instrumental in the development of successful drugs targeting various disease areas. The table below highlights some of the key therapeutic areas where indazole-containing compounds have made a significant impact.
| Therapeutic Area | Examples of Biological Targets | Reference Indazole-Based Drugs |
| Oncology | Tyrosine kinases, Poly (ADP-ribose) polymerase (PARP) | Pazopanib, Niraparib nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Benzydamine |
| Antiemetic | 5-HT3 receptors | Granisetron nih.gov |
| Neurological Disorders | Various central nervous system (CNS) targets |
The continued exploration of indazole chemistry promises to yield new generations of therapeutic agents with improved efficacy and safety profiles, solidifying the importance of this heterocyclic system in modern drug discovery. nih.gov
Overview of the Chemical Compound 3-Iodo-5-(methylsulfonyl)-1H-Indazole within Indazole Research
Within the vast landscape of indazole chemistry, specific derivatives are synthesized to serve as key building blocks for the construction of more complex molecules. The compound This compound represents a prime example of such a crucial intermediate. While not extensively studied for its own biological activity, its chemical structure is strategically designed for utility in organic synthesis, particularly in the context of medicinal chemistry.
The significance of This compound can be understood by dissecting its two key structural features: the iodo group at the 3-position and the methylsulfonyl group at the 5-position.
The 3-Iodo Group: The presence of an iodine atom at the C-3 position of the indazole ring is of paramount importance for synthetic chemists. chim.it This halogen atom serves as a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. chim.itrsc.org These reactions are fundamental in modern drug discovery for their ability to efficiently create carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse libraries of compounds for biological screening. orgsyn.org
The 5-Methylsulfonyl Group: The methylsulfonyl (-SO2CH3) moiety is a common functional group in medicinal chemistry, often incorporated into drug candidates to modulate their physicochemical properties. nih.gov This group is a strong hydrogen bond acceptor and can enhance a molecule's solubility, metabolic stability, and ability to interact with biological targets. nih.gov Its presence in the 5-position of the indazole ring can significantly influence the electronic properties of the entire scaffold, thereby affecting its binding affinity to target proteins.
The combination of these two features in This compound makes it a highly valuable precursor for the synthesis of a variety of potent and selective inhibitors of therapeutically relevant enzymes, such as protein kinases. The general synthetic utility of this compound is outlined in the table below.
| Structural Feature | Position | Synthetic Utility / Physicochemical Contribution | Potential Downstream Applications |
| Iodo Group | C-3 | Reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). chim.itrsc.org | Introduction of aryl, heteroaryl, alkyl, and alkynyl groups to build molecular complexity. |
| Methylsulfonyl Group | C-5 | Enhances solubility, metabolic stability, and acts as a hydrogen bond acceptor. nih.gov | Modulation of pharmacokinetic properties and target binding interactions of the final compound. |
In essence, This compound is a strategically designed molecular scaffold that provides chemists with the tools to efficiently construct novel and diverse indazole-based compounds with the potential for significant therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2O2S |
|---|---|
Molecular Weight |
322.13 g/mol |
IUPAC Name |
3-iodo-5-methylsulfonyl-2H-indazole |
InChI |
InChI=1S/C8H7IN2O2S/c1-14(12,13)5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) |
InChI Key |
QUDRFOAGLPIERQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(NN=C2C=C1)I |
Origin of Product |
United States |
Molecular Mechanisms and Biological Interactions of 3 Iodo 5 Methylsulfonyl 1h Indazole Analogues in Research Models
Investigation of Molecular Targets and Binding Affinities
Analogues bearing the indazole core structure have been the subject of extensive research to determine their molecular targets and binding characteristics. The introduction of a halogen, such as iodine, at the C-3 position and a sulfonyl-containing moiety at the C-5 position creates a chemical architecture capable of interacting with a range of enzymatic targets. These substitutions influence the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of proteins.
Protein Kinase Inhibition Profile
The indazole nucleus is a well-established scaffold for the development of protein kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. Indazole derivatives have been designed to target the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com The indazole scaffold is a core component of several approved VEGFR-2 inhibitors. mdpi.com Research into indazole derivatives has demonstrated their potential as potent VEGFR-2 kinase inhibitors. For instance, a series of indazole derivatives were designed and synthesized, with the most potent compound exhibiting a half-maximal inhibitory concentration (IC50) for VEGFR-2 of 1.24 nM. nih.gov Another study highlighted a 6-indazolyl triazole derivative that inhibited VEGFR-2 with an IC50 value of 0.56 µM. mdpi.com These findings underscore the importance of the indazole core in targeting this key tyrosine kinase.
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are other important tyrosine kinase targets, particularly in the context of non-small cell lung cancer (NSCLC). nih.gov Indazole-based compounds have also been developed as potent ALK inhibitors. Entrectinib, an indazole-containing compound, showed high activity against ALK with an IC50 value of 12 nM. nih.gov NMS-E628, another indazole derivative, was found to inhibit ALK with an IC50 of 55 nM in NPM-ALK expressing cells and was capable of overcoming certain resistance mutations. nih.gov The development of these compounds highlights the adaptability of the indazole scaffold for targeting various oncogenic tyrosine kinases.
Table 1: Tyrosine Kinase Inhibition by Indazole Analogues
| Compound Class | Target Kinase | IC50 Value |
|---|---|---|
| Indazole Derivative | VEGFR-2 | 1.24 nM |
| 6-Indazolyl Triazole Derivative | VEGFR-2 | 0.56 µM |
| Entrectinib (Indazole-based) | ALK | 12 nM |
This table is for illustrative purposes and includes data from various indazole analogues, not specifically 3-iodo-5-(methylsulfonyl)-1H-indazole.
Beyond tyrosine kinases, indazole derivatives have shown inhibitory activity against a spectrum of other kinases involved in diverse cellular processes. A US patent describes 5-substituted indazoles as inhibitors of kinases such as Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinases (JAK). google.com
GSK-3 is a serine/threonine kinase implicated in metabolism, differentiation, and survival. google.comnih.gov The development of indazole-based GSK-3 inhibitors is an active area of research, with studies focused on optimizing potency and mitigating off-target effects. nih.gov Similarly, ROCK is another kinase target for which indazole inhibitors have been explored. google.com Research has also been directed towards developing indazole derivatives as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase predominantly expressed in the brain and linked to neurodegenerative diseases.
Table 2: Inhibition of Other Kinases by Indazole Analogues
| Compound Class | Target Kinase(s) |
|---|
This table is for illustrative purposes and includes data from various indazole analogues, not specifically this compound.
Enzyme Inhibition Beyond Kinases
The therapeutic potential of this compound analogues extends to enzymes other than kinases. The structural features of these compounds allow for interactions with the active sites of proteases and histone deacetylases, opening avenues for antiviral and epigenetic therapies.
The main protease (MPro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com The inhibition of MPro can disrupt the viral life cycle. mdpi.com A study investigating novel thiazolyl-indazole derivatives for their ability to inhibit SARS-CoV-2 MPro found that the most potent compound, which contained a phenylthiazole moiety, inhibited the protease activity with an IC50 of 92.9 µM. nih.gov This research suggests that the indazole scaffold can be a promising starting point for the design of future MPro inhibitors. nih.gov
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other proteins. nih.gov HDAC6, a unique cytoplasmic isozyme, has emerged as a significant target in cancer therapy. nih.gov Indazole-based compounds have been designed and synthesized as HDAC6 inhibitors. In one study, a novel series of N-hydroxypropenamides bearing indazole moieties were evaluated, showing potent HDAC inhibition. rsc.org Another research effort led to the development of an indazole-based compound that emerged as a selective and potent HDAC6 inhibitor with an IC50 of 1.8 ± 0.3 nM. nih.gov This compound preferentially induced the acetylation of α-tubulin, a hallmark of selective HDAC6 inhibition. nih.gov
Table 3: HDAC6 Inhibition by Indazole Analogues
| Compound Class | Target Enzyme | IC50 Value |
|---|
This table is for illustrative purposes and includes data from various indazole analogues, not specifically this compound.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a significant target in therapeutic research, particularly in cancer immunotherapy. nih.govdrugbank.com IDO1 is the primary and rate-limiting enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. drugbank.comnih.gov The overexpression or abnormal activation of IDO1 is linked with poor outcomes in various human tumors. nih.gov By catalyzing the conversion of tryptophan to kynurenine, IDO1 creates a tryptophan-depleted microenvironment which suppresses the function of immune cells, such as T cells, and helps cancer cells evade the immune system. nih.govnih.gov
The inhibition of IDO1 is a promising strategy to counteract this immune suppression. drugbank.com Research into small molecule inhibitors has identified various scaffolds, including indazole and indole (B1671886) analogues, as having potential. The mechanism of these inhibitors can vary, but they generally act by binding to the active site of the IDO1 enzyme. nih.gov For instance, certain amidoxime (B1450833) derivatives are thought to approach the active site, inducing conformational changes that facilitate molecular recognition and binding. nih.gov This binding can obstruct the access tunnel for substrates like oxygen, thereby inhibiting the enzyme's catalytic function. nih.gov
While direct studies on this compound are limited in publicly available research, the broader class of indole and indazole derivatives has been a focus of inhibitor design. Structure-activity relationship (SAR) studies on related compounds have provided insights for developing potent inhibitors. For example, computational docking simulations have been used to suggest that specific functional groups, such as a hydroxyl group, can form favorable interactions with key residues like Ser167 in the enzyme's active site, enhancing inhibitory potency. nih.gov
Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Inhibition
Analogues featuring the indazole and indole scaffold, particularly those with a methylsulfonyl group, have been investigated for their inhibitory effects on cyclooxygenase (COX) and nitric oxide synthase (NOS) enzymes. These enzymes are key mediators of inflammatory processes. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes (COX-1 and COX-2) to block the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923). nih.govnih.gov However, non-selective COX inhibition can lead to gastrointestinal side effects, while selective COX-2 inhibition has been associated with cardiovascular risks. nih.gov
Research has focused on developing compounds with dual COX-2/5-lipoxygenase (LOX) inhibitory activity or selective COX-2 inhibition to mitigate these risks. nih.gov Novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Molecular modeling studies of these analogues help in understanding their binding interactions within the active site of the COX-2 enzyme. aalto.fi
In parallel, indazole derivatives have shown significant activity as inhibitors of nitric oxide synthase (NOS). One notable example is the calmodulin (CaM) antagonist DY-9760e, an indazole derivative that potently inhibits CaM-dependent neuronal NOS (nNOS). This inhibition is considered central to its neuroprotective effects. Studies have shown that this compound can decrease the excessive production of nitric oxide (NO) following cerebral ischemia, which in turn prevents the formation of the highly reactive and damaging molecule, peroxynitrite (ONOO-). By blocking the NO-ONOO- pathway, such indazole analogues can protect neurons from delayed death.
Cellular Responses and Pharmacological Effects in Research Models
Anti-proliferative and Apoptotic Induction in Cancer Cell Lines
The indazole scaffold is a core component of several FDA-approved small-molecule anti-cancer drugs, highlighting its importance in oncology research. nih.gov Numerous studies have demonstrated that synthetic indazole derivatives possess significant anti-proliferative activity against a variety of human cancer cell lines. nih.govnih.govresearchgate.net
One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines with IC50 values in the low micromolar range (0.23–1.15 μM). nih.gov In the 4T1 breast cancer cell line, this compound was found to inhibit cell proliferation and colony formation. nih.gov Mechanistically, it induced apoptosis in a dose-dependent manner, an effect linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound disrupted the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS) in the cancer cells. nih.gov
Other polysubstituted indazoles have also shown promising anti-proliferative effects against human ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.govresearchgate.net Some of these compounds were found to trigger apoptosis and cause cell cycle arrest, primarily in the S phase, which is characteristic of agents that inhibit DNA synthesis. nih.govresearchgate.net The induction of apoptosis by indazole sulfonamides has been linked to the upregulation of key apoptosis markers such as p53 and Bax. researchgate.net
| Compound | Cancer Cell Line(s) | Reported IC50 Value | Observed Cellular Effects |
|---|---|---|---|
| Compound 2f | Multiple, including 4T1 (Breast) | 0.23–1.15 μM | Inhibition of proliferation and colony formation; Apoptosis induction (caspase-3/Bax upregulation, Bcl-2 downregulation); Increased ROS. nih.gov |
| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | 0.64–17 µM | Apoptosis induction; S-phase cell cycle arrest. nih.govresearchgate.net |
| Indazole Sulfonamides | A2780 (Ovarian), A549 (Lung), P388 (Murine Leukemia) | e.g., 0.50–5.83 µM | Apoptosis induction via upregulation of p53 and Bax. researchgate.net |
Anti-inflammatory Modulatory Effects
The anti-inflammatory properties of indazole and indole analogues are closely linked to their ability to inhibit key enzymes in inflammatory pathways, such as COX and NOS. nih.gov Inflammation is a complex biological response involving various mediators, and the inhibition of prostaglandin (B15479496) and nitric oxide production is a well-established anti-inflammatory strategy. nih.govnih.gov
Studies on novel N-methylsulfonyl-indole derivatives have demonstrated significant in vitro anti-inflammatory activity. nih.gov The mechanism for this effect is attributed to their dual inhibition of COX-2 and 5-LOX enzymes. nih.gov By blocking these pathways, the compounds reduce the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.
Furthermore, indole-imidazolidine hybrid molecules have been shown to exert anti-inflammatory effects by reducing leukocyte migration and decreasing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in research models of inflammation. nih.gov This suggests that the anti-inflammatory actions of these compounds are not limited to enzyme inhibition but also involve the modulation of immune cell responses and cytokine signaling. nih.gov
Antiviral and Antimicrobial Research Potential
The indazole and indole cores have been explored for their potential as scaffolds for developing new antimicrobial and antiviral agents. Research has shown that derivatives of these heterocyclic systems can exhibit activity against various pathogens.
Specifically, N-arylindazole-3-carboxamide derivatives have been identified as potent inhibitors of SARS-CoV-2. One compound from this series, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) , demonstrated a potent inhibitory effect with a half-maximal effective concentration (EC50) of 0.69 µM and low cytotoxicity, marking it as a promising template for the development of anti-coronavirus agents.
In the realm of antimicrobial research, novel N-methylsulfonyl-indole derivatives were synthesized and tested for their biological activities. nih.gov Certain compounds in the series displayed selective antibacterial activity against Gram-negative bacteria, including Salmonella enterica and E. coli. nih.gov This indicates that the indole scaffold, particularly when substituted with a methylsulfonyl group, can be a valuable starting point for designing new antibacterial agents.
Neuroprotective and Central Nervous System (CNS) Activity Research
Indazole and indole analogues have emerged as promising candidates for the treatment of neurodegenerative disorders due to their activity on CNS targets. A key area of investigation is their neuroprotective potential, often linked to the inhibition of neuronal nitric oxide synthase (nNOS).
The indazole derivative DY-9760e has been shown to provide significant neuroprotection in models of transient forebrain ischemia. Its mechanism of action involves the inhibition of CaM-dependent NOS, which leads to a reduction in excitotoxic NO production and subsequent protein nitration by peroxynitrite. By mitigating this NO-ONOO- pathway, DY-9760e rescues delayed neuronal death in the hippocampal CA1 region, a brain area highly vulnerable to ischemic damage.
Another important CNS target is monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of monoaminergic neurotransmitters. The selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease. A novel indole derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , was synthesized and found to be a potent and selective inhibitor of human MAO-B, with a half-maximal inhibitory concentration (IC50) value of 0.036 μM. This discovery highlights the potential of the indole scaffold in developing new therapeutic agents for neurodegenerative diseases.
| Compound | Target/Model | Mechanism/Effect | Therapeutic Potential |
|---|---|---|---|
| DY-9760e | Transient forebrain ischemia | Inhibition of neuronal nitric oxide synthase (nNOS); Reduction of NO and peroxynitrite formation. | Neuroprotection against ischemic brain injury. |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition of MAO-B (IC50 = 0.036 μM). | Neurodegenerative disorders (e.g., Parkinson's disease). |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. This technique is crucial for predicting the binding affinity and interaction patterns of novel compounds. For the indazole scaffold, molecular docking has been successfully employed to design derivatives and identify promising candidates for synthesis by predicting their interactions with specific biomolecules. longdom.orgresearchgate.net
In the context of 3-iodo-5-(methylsulfonyl)-1H-indazole, docking simulations can elucidate how its distinct structural features interact with a target's active site. The indazole core can form π-π stacking interactions with aromatic residues, while the methylsulfonyl group can act as a hydrogen bond acceptor. The iodine atom at the 3-position is capable of forming halogen bonds, which are increasingly recognized as significant in ligand-protein interactions.
Docking studies on various indazole derivatives have revealed key interactions that contribute to their biological activity. For instance, in the development of Unc-51-Like Kinase 1 (ULK1) inhibitors, docking was used to prioritize hits from a high-throughput screen by identifying compounds that formed hydrogen bonds with the hinge region of the ATP pocket. nih.gov Similarly, studies on indazole-based inhibitors for targets like Discoidin Domain Receptor 1 (DDR1) have used binding energy values from docking to rank potential efficacy. nih.gov
| Indazole Derivative Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Indazole-derived ULK1 Inhibitors | ULK1 | Hinge-binding region residues | Hydrogen Bonding | nih.gov |
| N-alkylated indazole derivatives | DDR1 | Not specified | Binding energy calculation | nih.gov |
| 5-azaindazole derivatives | PBR | LEU43, GLN109, ILE141, LYS140 | Hydrogen Bonding, Hydrophobic | researchgate.net |
| Indazole-based HDAC inhibitors | HDAC1, HDAC2, HDAC8 | Zinc-binding domain | Coordination, Hydrogen Bonding | nih.gov |
Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic picture of the ligand-protein complex, assessing its stability, and revealing the conformational changes that may occur upon binding. pensoft.net
For a complex of this compound with a protein target, an MD simulation would start with the docked pose and simulate its behavior in a solvated, physiological environment. The simulation tracks the trajectory of the ligand within the binding site, allowing for the analysis of the stability of key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) over a set period. This helps to validate the docking results and provides a more accurate estimation of the binding free energy. pensoft.net
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Interaction Energy: To quantify the strength of the association between the ligand and the protein.
These simulations can reveal transient interactions not captured by static docking and provide a deeper understanding of the structural basis for the ligand's affinity and selectivity. pensoft.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations are valuable for understanding the intrinsic properties of a compound like this compound, such as its chemical reactivity, electrostatic potential, and molecular orbitals. nih.gov
A key application of DFT is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.
For indazole derivatives, DFT calculations have been used to compute these physicochemical properties to understand their molecular behavior. nih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions.
| Descriptor | Definition | Significance in Drug Design |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Correlates with chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Indicator of molecular stability. |
In Silico Screening and Virtual Library Design for Indazole Scaffolds
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. longdom.orgnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening (HTS). nih.gov The indazole scaffold is a prominent core structure used in the design of virtual libraries due to its proven biological activity and synthetic accessibility. nih.gov
The process of designing and screening a virtual library based on the this compound scaffold would typically involve these steps:
Scaffold Definition: The core structure of this compound is defined as the base template.
Library Enumeration: A large, diverse library of virtual compounds is generated by attaching various chemical fragments (R-groups) to specific substitution points on the indazole ring.
Structure-Based Virtual Screening: The generated library is computationally docked against the three-dimensional structure of a chosen protein target. nih.gov
Hit Prioritization: The compounds are ranked based on their docking scores, binding energies, and the quality of their interactions with the target's active site. nih.gov Promising candidates are selected for further computational analysis or chemical synthesis and biological evaluation. longdom.org
This strategy has been effectively used to discover novel inhibitors for various targets. For example, a fragment-based virtual screening approach led to the identification of potent indazole-based HDAC inhibitors. nih.gov Similarly, an in silico screen was instrumental in finding an indazole-core hit that was later optimized into a potent ULK1 inhibitor. nih.gov
Emerging Research Directions and Future Prospects for 3 Iodo 5 Methylsulfonyl 1h Indazole Based Compounds
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of indazole derivatives, including the 3-iodo-5-(methylsulfonyl)-1H-indazole core, is continually evolving towards greater efficiency and sustainability. Traditional multi-step syntheses are often resource-intensive, prompting a shift towards greener chemistry principles.
Key Developments:
Catalyst-Based Approaches : Recent advancements highlight the use of transition-metal and acid/base catalysts to improve the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com These methods often allow for milder reaction conditions and can reduce the number of synthetic steps.
Green Solvents : Researchers are exploring the use of environmentally benign solvents, such as polyethylene glycol (PEG), to replace traditional volatile organic compounds. acs.org For instance, copper-catalyzed, three-component reactions in PEG have been used for the synthesis of 2H-indazoles. organic-chemistry.org
Eco-Friendly Methods : Protocols using milder reagents, such as ammonium chloride, and solvent-free grinding techniques are being employed to create more environmentally friendly synthetic pathways for 1H-indazole derivatives. samipubco.com
| Approach | Description | Advantages | References |
|---|---|---|---|
| Traditional Synthesis | Multi-step processes often involving harsh reagents and purification steps. | Well-established and understood. | nih.gov |
| Catalyst-Based Methods | Utilizes transition metals (e.g., Pd, Cu, Rh) or acid/base catalysts to promote cyclization and bond formation. | Higher efficiency, improved selectivity, milder reaction conditions. | benthamdirect.comnih.gov |
| Green Chemistry Approaches | Employs sustainable practices like using green solvents (e.g., PEG-400), milder reagents (e.g., NH4Cl), and energy-efficient techniques (e.g., grinding). | Reduced environmental impact, lower cost, increased safety. | acs.orgsamipubco.com |
| One-Pot Reactions | Combines multiple reaction steps in a single flask without isolating intermediates. | Time and resource-efficient, higher overall yields, reduced waste. | organic-chemistry.org |
Exploration of Polypharmacology and Multi-Targeted Approaches
The indazole scaffold is recognized as a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets. samipubco.com This property is being actively explored to develop multi-targeted therapies, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. Derivatives of this compound are particularly well-suited for this approach, often designed as kinase inhibitors.
Key Research Areas:
Multi-Target Kinase Inhibition : Indazole-based compounds have been developed as potent inhibitors of multiple tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFR), which are crucial for angiogenesis in tumors. nih.govnih.govbiotech-asia.org The versatility of the indazole core allows for modifications that can target several kinases simultaneously. samipubco.com
Overcoming Drug Resistance : Polypharmacological agents can be effective against drug resistance by inhibiting both the primary target and the pathways that mediate resistance.
Broad-Spectrum Applications : The ability to interact with diverse protein targets makes indazole derivatives candidates for treating a range of conditions beyond cancer, including inflammatory and neurological disorders. samipubco.comnih.govresearchgate.net For example, 5-substituted indazole derivatives have been investigated as potential multitarget drugs for Alzheimer's disease. nih.govresearchgate.net
| Compound Class | Primary Targets | Therapeutic Area | References |
|---|---|---|---|
| Indazole-based compounds | KDR/VEGFR-2 | Cancer (Anti-angiogenesis) | nih.gov |
| Indazole-pyrimidine derivatives | VEGFR-2 | Cancer | nih.gov |
| Indazole-sulfonamide compounds | MAPK1 | Cancer | mdpi.com |
| 5-substituted indazoles | AChE/BuChE, BACE1 | Alzheimer's Disease | nih.govresearchgate.net |
Integration of Omics Data in Mechanism of Action Elucidation
To fully understand how this compound-based compounds exert their therapeutic effects, researchers are increasingly turning to "omics" technologies. These high-throughput methods provide a global view of cellular processes and can help identify novel drug targets and biomarkers.
Proteomics : This involves the large-scale study of proteins within a cell or tissue. creative-proteomics.com By comparing the proteome of cells before and after treatment with an indazole derivative, researchers can identify which proteins are direct targets of the drug and which are affected downstream. nih.gov This information is crucial for understanding the drug's mechanism of action, predicting potential side effects, and identifying biomarkers of drug response. creative-proteomics.comnih.gov
Genomics and Transcriptomics : These fields study an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. nih.govnottingham.ac.uk Genomic and transcriptomic data can reveal how a drug affects gene expression and can help identify genetic factors that may influence a patient's response to treatment. nih.gov High-throughput transcriptome profiling techniques like DRUG-seq are making it more cost-effective to analyze these effects on a large scale. bohrium.com
The integration of these omics datasets provides a systems biology perspective, offering a more complete picture of a drug's biological activity than traditional methods alone. nih.govnottingham.ac.uk
| Omics Field | Application | Potential Insights | References |
|---|---|---|---|
| Proteomics | Identify protein expression changes post-treatment. | Direct drug targets, downstream pathway effects, mechanism of action, biomarkers. | creative-proteomics.comnih.gov |
| Genomics | Analyze genetic variations that influence drug response. | Patient stratification, prediction of efficacy, pharmacogenomics. | nih.gov |
| Transcriptomics | Measure changes in gene expression following drug exposure. | Cellular pathways affected by the drug, off-target effects. | nih.govbohrium.com |
Design of Next-Generation Indazole Analogs for Specific Therapeutic Challenges
The design of next-generation analogs based on the this compound scaffold is guided by an iterative process of chemical synthesis, biological evaluation, and computational modeling. The goal is to create compounds with improved potency, selectivity, and pharmacokinetic properties.
Strategies for Analog Design:
Structure-Activity Relationship (SAR) Studies : SAR studies are fundamental to understanding how chemical modifications to the indazole scaffold affect its biological activity. nih.govnih.gov By systematically altering different parts of the molecule, chemists can identify the key structural features required for potent and selective inhibition of the target. researchgate.netmdpi.com
Computational Modeling : Molecular docking and other computational techniques are used to predict how new analogs will bind to their target proteins. biotech-asia.org This allows for the rational design of compounds with enhanced binding affinity and can help to prioritize which analogs to synthesize and test.
Bioisosteric Replacement : Indazoles are often used as bioisosteres for indoles, offering superior metabolic stability and oral bioavailability. acs.orgsemanticscholar.org Future designs may involve replacing other parts of the molecule with bioisosteres to further optimize its drug-like properties.
Targeting "Undruggable" Proteins : The versatility of the indazole scaffold makes it a promising starting point for designing ligands that can modulate challenging targets, such as membrane transporters, which have historically been difficult to drug. samipubco.com
The continuous refinement of the this compound scaffold through these design strategies holds significant promise for the development of novel therapeutics to address a wide range of diseases.
Q & A
Q. Basic
- Storage Conditions : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the sulfonyl group .
- Container : Use amber glass vials to avoid light-induced degradation.
- Stability Monitoring : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .
How does the methylsulfonyl group influence the binding affinity of indazole derivatives to biological targets?
Advanced
The -SO₂Me group enhances binding through:
- Hydrogen Bonding : Sulfonyl oxygen atoms accept H-bonds from residues like Arg121 in retinol-binding protein (RBP4) .
- Electrostatic Interactions : Polarizes the indazole ring, improving interactions with hydrophobic pockets (e.g., tubulin’s colchicine site) .
- Steric Effects : The methyl group balances bulkiness, avoiding clashes with adjacent residues (e.g., Leu37 in RBP4) .
What computational tools are suitable for modeling the interaction of this compound with protein targets?
Q. Advanced
- Docking Software : AutoDock Vina or Schrödinger Glide to predict binding poses. For RBP4, the indazole core docks into a hydrophobic cleft, with -SO₂Me forming H-bonds .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories.
- QM/MM : Gaussian or ORCA for electronic structure analysis of key interactions (e.g., charge transfer in enzyme active sites) .
How can researchers validate the selectivity of this compound for its intended target?
Q. Advanced
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases.
- CRISPR Knockout : Delete the target gene (e.g., HSF1) and compare activity in wild-type vs. knockout cells .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
